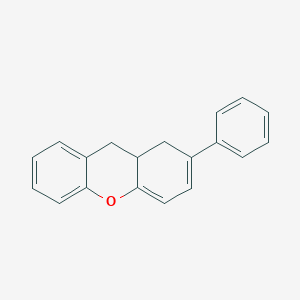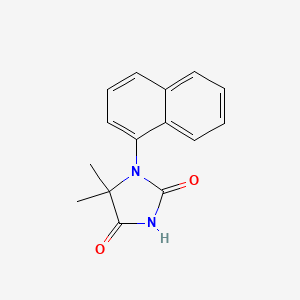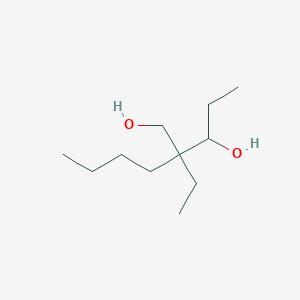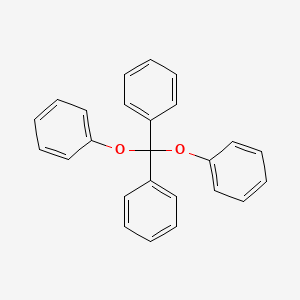![molecular formula C16H34N4O2 B14604608 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and an undecoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas.
Aplicaciones Científicas De Investigación
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The urea moiety can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-octoxypropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is unique due to its specific undecoxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased binding affinity or selectivity for specific enzymes or receptors.
Propiedades
Fórmula molecular |
C16H34N4O2 |
|---|---|
Peso molecular |
314.47 g/mol |
Nombre IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea |
InChI |
InChI=1S/C16H34N4O2/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
Clave InChI |
QKLRPYLGYPVAGN-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCOCCCNC(=O)N/C=N/N |
SMILES canónico |
CCCCCCCCCCCOCCCNC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)

